2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-anilino-5-thiophen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-16-14-12(13-7-4-10-23-13)8-9-18-15(14)20-17(21-16)19-11-5-2-1-3-6-11/h1-10H,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHOGNMQLWKJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with thiophene-2-carboxaldehyde, followed by cyclization and subsequent functionalization to introduce the phenylamino group . The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.
A study focusing on tricyclic indeno[1,2-d]pyrimidine derivatives reported that certain compounds demonstrated superior cytotoxicity against human breast cancer cells (MCF7), with IC50 values lower than those of established chemotherapeutics like Doxorubicin . This suggests that the target compound may possess similar or enhanced anticancer efficacy.
Anti-inflammatory Properties
The compound's structural analogs have been investigated for their anti-inflammatory effects. Pyrido[2,3-d]pyrimidine derivatives have shown potential in treating inflammatory conditions by inhibiting specific pathways involved in inflammation . The ability to selectively target serine/threonine kinases such as CDK4 and CDK6 may contribute to its therapeutic profile in managing inflammatory diseases.
Inhibition of Adenosine Kinase
Research indicates that certain pyrido[2,3-d]pyrimidine compounds can act as adenosine kinase inhibitors. Adenosine kinase plays a crucial role in cellular energy metabolism and signaling pathways. By inhibiting this enzyme, the compounds may provide therapeutic benefits in conditions where adenosine signaling is dysregulated . This application could extend to various diseases, including cancer and cardiovascular disorders.
Case Studies and Findings
Mechanism of Action
The mechanism of action of 2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Key Observations :
- Position 2: Replacement of phenylamino with hydrazinyl (e.g., ) or mercapto () groups alters hydrogen-bonding capacity and target selectivity. Hydrazinyl derivatives exhibit enhanced solubility but reduced metabolic stability .
- Position 5 : Thiophen-2-yl (target compound) vs. p-tolyl () or phenyl () impacts π-π interactions. Thiophene-containing analogues show improved binding to kinase ATP pockets due to sulfur’s electronegativity .
- Position 7 : Substitutions like pyridin-3-yl () or chlorophenyl () influence steric bulk and hydrophobic interactions.
Anticancer Activity
Antimicrobial Activity
Spectral Data Comparison
Biological Activity
2-(Phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth review of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activity
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and molecular targets involved in various disease pathways. Notable activities include:
- Anticancer Activity : This compound has demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A-549), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancers. For instance, derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one have shown IC50 values as low as 7.12 μM against prostate cancer cells, indicating potent anticancer properties .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR) and various kinases, which are critical in cancer proliferation and survival . The inhibition of these targets can lead to disruption in cell signaling pathways that promote tumor growth.
The mechanism by which this compound exerts its biological effects involves binding to the active sites of target enzymes. This binding inhibits their activity, leading to:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the pre-G1 phase in certain cancer cell lines, which is indicative of apoptosis induction .
- Apoptotic Pathway Activation : Increased levels of caspase-3 have been observed following treatment with this compound, suggesting activation of the apoptotic pathway .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrido[2,3-d]pyrimidine derivatives. Key findings include:
- The presence of electron-donating groups (e.g., methoxy groups) at specific positions on the phenyl ring enhances anticancer activity.
- Modifications to the core structure can significantly impact potency; for example, expanding the pyrido[2,3-d]pyrimidine scaffold into more complex derivatives often leads to decreased activity .
Comparative Biological Activity
| Compound | Target | IC50 Value (μM) | Activity Type |
|---|---|---|---|
| 8a | EGFR WT | 0.099 | Inhibitor |
| 8d | PC-3 | 7.12 | Cytotoxic |
| 9a | PC-3 | 9.26 | Cytotoxic |
Case Studies
Several studies highlight the efficacy of this compound and its derivatives:
- In Vitro Studies : A series of synthesized derivatives were screened against multiple cancer cell lines, revealing promising results with several compounds exhibiting over 70% inhibition at a concentration of 100 μM .
- Docking Studies : Molecular docking studies have elucidated the binding interactions between these compounds and their targets, providing insights into their inhibitory mechanisms against EGFR mutants .
Q & A
Advanced Research Question
- Solvents : DMSO or acetonitrile for SNAr reactions due to high polarity .
- Catalysts : Pd(PPh3)4 for Suzuki-Miyaura couplings to introduce aryl groups .
- Acid/Base conditions : Sodium ethoxide in ethanol for deprotection of amine groups .
How can computational methods predict the compound’s biological targets?
Advanced Research Question
- Molecular docking : AutoDock Vina screens against PDE3B or PKM2 (PDB: 4MNG) to identify binding poses .
- QSAR models : CoMFA/CoMSIA correlate logP and polar surface area with anticancer activity .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
What challenges arise during scale-up synthesis, and how are they mitigated?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
